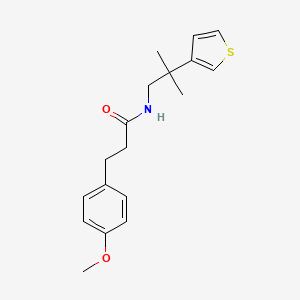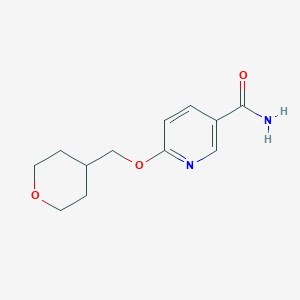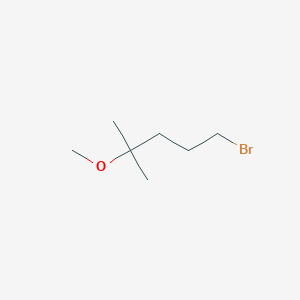![molecular formula C15H18N6O3S B2901414 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- CAS No. 2109164-56-7](/img/structure/B2901414.png)
5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-” belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their excellent properties and green synthetic routes . They are not obtained in nature but are intensely investigated by synthetic chemists due to their wide range of applications .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves various synthetic routes using different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .
Physical And Chemical Properties Analysis
Triazoles exhibit high densities, highly endothermic heats of formation, and therefore good performance compared to several single ring systems . In addition to a high heat of formation, density plays a major role in the calculation of detonation parameters .
Wirkmechanismus
Target of Action
It’s known that 1,2,3-triazole derivatives have a wide range of biological activities and can interact with a variety of receptors and enzymes . For instance, they have been found to exhibit anticholinesterase activities , indicating that they may target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Mode of Action
For instance, the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives can influence various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
It’s known that 1,2,3-triazole derivatives can exhibit a broad range of important biological activities .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in lab experiments include its potent antimicrobial and anticancer activity, as well as its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-. One potential area of research is in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, research could explore the potential use of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Synthesemethoden
The synthesis of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction between 4-azido benzoic acid and propargyl alcohol in the presence of a copper catalyst. This reaction leads to the formation of 4-azido benzoate propargyl ether, which is then reacted with (2S,3S)-2-[(2S)-2-(1H-1,2,3-triazol-1-yl)propan-2-yl]-3-methyl-2-oxopyrrolidine-3-yl methyl carbonate to form 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-.
Wissenschaftliche Forschungsanwendungen
5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- has been shown to exhibit significant antimicrobial activity against various bacteria and fungi. Additionally, it has also demonstrated potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-6-7-21-9-10(18-20-21)13-17-12(19-24-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHIUYVNZAALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2901334.png)
![6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2901336.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2901340.png)

![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)
![4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2901346.png)


![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)

